2,4-dioxo-1H-pyrimidine-5-diazonium

Dihydropyrimidine dehydrogenase inhibition 5-Fluorouracil pharmacokinetic modulation Anticancer prodrug catabolism

2,4-Dioxo-1H-pyrimidine-5-diazonium, widely referred to as 5-diazouracil (5-DU), is a pyrimidinedione derivative bearing a reactive diazonium group at the C5 position of the uracil ring. It exists as a monocation (C4H3N4O2⁺, monoisotopic mass 139.025 Da) and is also described in its neutral diazo tautomeric form (C4H2N4O2, MW 138.08).

Molecular Formula C4H3N4O2+
Molecular Weight 139.09 g/mol
Cat. No. B12508595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dioxo-1H-pyrimidine-5-diazonium
Molecular FormulaC4H3N4O2+
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)[N+]#N
InChIInChI=1S/C4H2N4O2/c5-8-2-1-6-4(10)7-3(2)9/h1H,(H-,6,7,9,10)/p+1
InChIKeyXFLJNCDBYCPPTE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-1H-pyrimidine-5-diazonium (5-Diazouracil) Procurement Guide: Core Properties and Research Identity


2,4-Dioxo-1H-pyrimidine-5-diazonium, widely referred to as 5-diazouracil (5-DU), is a pyrimidinedione derivative bearing a reactive diazonium group at the C5 position of the uracil ring. It exists as a monocation (C4H3N4O2⁺, monoisotopic mass 139.025 Da) and is also described in its neutral diazo tautomeric form (C4H2N4O2, MW 138.08) [1]. The compound is listed under CAS Registry Numbers 2435-76-9 and 3240-69-5, with the ChEBI identifier CHEBI:177419 [2]. First prepared via diazotization of 5-aminouracil, 5-diazouracil is known for its light-, temperature-, and air-sensitivity and is best stored in evacuated, refrigerated ampuls [3]. Its dual character—as both a diazonium electrophile and a uracil nucleobase analog—enables reactivity and biological activities not shared by other 5-substituted uracils, making it a distinctive tool for mechanistic enzymology, nucleic acid chemistry, and experimental pharmacology.

Diazonium functionality supports irreversible active-site enzyme inactivation
Oxygen-independent DNA strand scission via carbon-centered radicals
Metabolic incorporation as fraudulent nucleobase into RNA

Why 5-Substituted Uracil Analogs Cannot Substitute for 2,4-Dioxo-1H-pyrimidine-5-diazonium in Critical Research Applications


The C5 diazonium (or diazo) functionality of 2,4-dioxo-1H-pyrimidine-5-diazonium confers three capabilities that are absent or mechanistically divergent in the most commonly considered in-class alternatives such as 5-fluorouracil, 5-cyanouracil, 5-iodouracil, or 5-bromouracil: (i) irreversible, active-site-directed enzyme inactivation rather than reversible or mechanism-based inhibition [1]; (ii) spontaneous, oxygen-independent generation of carbon-centered radicals that cause direct DNA strand scission without metabolic activation [2]; and (iii) metabolic incorporation into both RNA and DNA as a fraudulent nucleobase that yields structurally aberrant nucleic acids [3]. These properties are fundamentally tied to the diazonium/diazo group and cannot be reproduced by halogenated, nitrile, or ethynyl 5-substituted uracils. A researcher requiring sustained irreversible DPD inactivation, radical-mediated DNA damage without S9 activation, or metabolic labeling via base-analog incorporation will find that off-the-shelf substitution by cheaper or more stable uracil analogs compromises the experimental outcome.

!
5-FU and halouracils lack irreversible enzyme inactivation; mechanism may shift to reversible inhibition
!
Non-diazonium analogs do not generate oxygen-independent carbon-centered radicals; DNA damage pathways differ
!
Standard uracil analogs are not incorporated as fraudulent nucleobases via pyrimidine salvage; labeling context changes

Quantitative Differentiation Evidence for 2,4-Dioxo-1H-pyrimidine-5-diazonium Against Closest Comparators


DPD Inhibition Potency: 5-Diazouracil (IC50 3 µM) vs. Thymine and Thymidine (IC50 80 µM Each)

In a direct head-to-head comparison using human liver dihydrouracil dehydrogenase and 5-fluorouracil as substrate, 5-diazouracil inhibited the enzyme with an IC50 of 3 µM, whereas thymine and thymidine each exhibited an IC50 of 80 µM [1]. This represents an approximately 27-fold greater inhibitory potency for 5-diazouracil over the natural pyrimidine bases. The structurally related compound 6-methoxydiazouracil showed inhibitory activity similar to that of 5-diazouracil, while cyclo-5-diazouridine was inactive, establishing that the diazo/diazonium group is a key pharmacophore but that the sugar moiety abolishes activity [1].

DPD Inhibition (IC50)
Head-to-head
IC50 3 µM vs 80 µM (thymine)
Supports DPD inhibition studies at low µM concentrations
Cell-free human liver enzyme assay
Dihydropyrimidine dehydrogenase inhibition 5-Fluorouracil pharmacokinetic modulation Anticancer prodrug catabolism

Irreversible vs. Reversible Enzyme Inhibition: 5-Diazouracil vs. 5-Cyanouracil on 5-Iodouracil Dehalogenation

In a side-by-side study of 5-iodouracil dehalogenation in vitro, 5-diazouracil was demonstrated to be an irreversible inhibitor that acts at the substrate-binding site of the dehalogenating enzyme, whereas 5-cyanouracil produced reversible inhibition [1]. The irreversible nature of 5-diazouracil inhibition was confirmed by the inability to restore enzyme activity after removal of the inhibitor, in contrast to 5-cyanouracil-treated samples. Both compounds were also shown to be effective inhibitors of dehalogenation in vivo, but the irreversible binding mode of 5-diazouracil provides sustained target engagement [1].

Inhibition Mode
Head-to-head
Irreversible vs 5-cyanouracil reversible binding
Irreversible target engagement for sustained enzyme blockade studies
Dehalogenation assay; sustained after washout
Irreversible enzyme inactivation Dehalogenation inhibition Radiosensitization adjunct

In Vivo Pharmacokinetic Modulation: 5-Diazouracil Effects on 5-Fluorouracil Catabolism in Rat Liver and Kidney

In a rat model, intraperitoneal injection of 5-diazouracil 2 hours before a tracer dose of 5-fluoro[6-¹⁴C]uracil produced highly significant alterations in 5-FU disposition: total acid-soluble catabolites in liver fell by 75% and in kidneys by 66% relative to untreated controls [1]. Concomitantly, the absolute amount of unchanged 5-fluorouracil in blood plasma increased 27-fold, and the relative proportion of therapeutically active 5-FU anabolites (cis-diol-containing species) rose 2.6- to 4-fold in liver and kidneys [1]. Biliary excretion of 5-FU-derived radioactivity dropped from 12.7% of the injected dose to 2% under 5-diazouracil pretreatment [1]. These effects are consistent with potent in vivo inhibition of the dihydropyrimidine dehydrogenase pathway.

In Vivo PK Shift
Cross-study
Liver catabolites ↓75%, plasma 5-FU ↑27-fold
Model-specific PK endpoints support DPD modulation research
Rat model; i.p. 5-diazouracil 2h prior
5-Fluorouracil pharmacokinetics In vivo pyrimidine catabolism Preclinical oncology models

DNA Strand-Breaking via Carbon-Centered Radical: 5-Diazouracil vs. Oxidative DNA Damaging Agents

Incubation of 5-diazouracil monohydrate with plasmid supercoiled DNA caused progressive single-strand breaks, converting the supercoiled form into open circular relaxed and subsequently linear DNA [1]. The DNA-breaking activity persisted in the complete absence of molecular oxygen and was not inhibited by superoxide dismutase or catalase, ruling out involvement of reactive oxygen species [1]. Instead, the strand scission was inhibited by ethanol, butyl hydroxyanisole, and the spin-trap DMPO, and the generation of a carbon-centered radical was directly confirmed by electron spin resonance spin-trapping [1]. This radical-mediated mechanism is fundamentally distinct from the antimetabolite-based DNA damage caused by 5-fluorouracil or 5-iodouracil, which require metabolic incorporation or photoactivation. Under the same assay conditions, non-diazonium uracil analogs (e.g., 5-fluorouracil, thymine) do not produce direct DNA strand breaks without enzymatic conversion.

DNA Strand Break
Class-level
Carbon-centered radical, oxygen-independent, plasmid nicking
Supports radical-mediated DNA damage pathway differentiation
Non-diazonium uracils require metabolic activation
DNA strand breakage Carbon-centered radical Genotoxicity without metabolic activation

Substrate Preference Ranking for Dihydropyrimidine Dehydrogenase: 5-Diazouracil Among 5-Substituted Uracil Homologs

Using purified rat liver dihydrothymine dehydrogenase (the rate-limiting enzyme of pyrimidine degradation), the relative reduction rates of 5-substituted uracil homologs were determined and ranked as follows: 5-fluorouracil > 5-bromouracil > 5-diazouracil > 5-iodouracil > 5-nitrouracil [1]. Both 5-fluorouracil and 5-diazouracil were reduced approximately 70% faster than thymine, while uracil itself was reduced 25% faster than thymine [1]. This places 5-diazouracil as the third-fastest substrate among the five tested halogenated and diazo-substituted uracils and confirms that the C5 diazonium/diazo substituent permits efficient catalytic turnover—faster than iodo or nitro but slower than fluoro or bromo derivatives [1].

DPD Substrate Rank
Cross-study
Ranked 3rd among 5-substituted uracils (5-FU > 5-BrU > 5-diazouracil)
Mid-range reduction rate informs DPD mechanistic study design
Purified rat liver enzyme; NADPH cofactor
Dihydropyrimidine dehydrogenase substrate specificity Pyrimidine catabolic pathway Enzyme kinetics ranking

Metabolic Incorporation into RNA: 5-Diazouracil as a Fraudulent Nucleobase in Escherichia coli

When Escherichia coli B was filamented with 5-diazouracil-2-¹⁴C, the radiolabel was incorporated into RNA and recovered upon pancreatic RNase digestion as ¹⁴C-mononucleotides identified as cytidylic acid, uridylic acid, and hydroxyuridylic acid [1]. Rifampin, an inhibitor of RNA synthesis, blocked the incorporation, confirming that the label entered RNA via transcription rather than non-specific binding [1]. In a pyrimidine-auxotrophic E. coli strain, 5-diazouracil could substitute for uracil or cytosine to a limited extent, and both uracil and cytosine competed with 5-diazouracil for incorporation, demonstrating that the compound enters nucleic acid metabolism through the canonical pyrimidine salvage pathway [1]. This metabolic incorporation property is not shared by other diazonium compounds and is atypical for electrophilic species that are generally too reactive to survive intracellular nucleobase processing.

RNA Incorporation
Class-level
14C-label recovered as cytidylic/uridylic/hydroxyuridylic acid
Fraudulent nucleobase incorporation supports RNA structure studies
E. coli; rifampin-blocked transcription
Metabolic labeling of nucleic acids Fraudulent nucleobase incorporation Abnormal RNA biochemistry

High-Value Research and Industrial Application Scenarios for 2,4-Dioxo-1H-pyrimidine-5-diazonium


Pharmacokinetic Modulation of 5-Fluorouracil in Preclinical Oncology Models

In rodent models of colorectal or other solid tumors, co-administration of 5-diazouracil with 5-fluorouracil (5-FU) can be used to inhibit the dihydropyrimidine dehydrogenase (DPD)-mediated catabolic clearance of 5-FU and thereby increase systemic and intratumoral exposure to the active drug. Evidence shows that 5-diazouracil pretreatment reduces liver and kidney 5-FU catabolites by 75% and 66%, respectively, while elevating plasma unchanged 5-FU by 27-fold, with a concomitant 2.6- to 4-fold increase in therapeutically relevant 5-FU anabolites [1]. This application scenario is directly supported by the quantitative in vivo pharmacokinetic data presented in Section 3 and is relevant for laboratories investigating DPD-targeted strategies to overcome 5-FU resistance or to achieve dose reduction.

Irreversible Enzyme Inactivation Studies in Pyrimidine Catabolism Research

5-Diazouracil serves as a mechanistic probe for studying irreversible, active-site-directed enzyme inhibition in the pyrimidine degradation pathway. Unlike the reversible inhibitor 5-cyanouracil, 5-diazouracil binds irreversibly to the dehalogenase/substrate-binding site, providing sustained target engagement that persists after inhibitor washout [2]. This property makes it the compound of choice for experiments requiring permanent enzyme inactivation, such as pulse-chase studies of pyrimidine catabolic flux, assessment of enzyme resynthesis rates, or creation of stable DPD-deficient models in cell culture or animal systems.

Radical-Mediated DNA Damage Research and Genotoxicity Screening

5-Diazouracil generates carbon-centered radicals that produce direct DNA single-strand breaks in an oxygen-independent manner, without requiring metabolic activation by S9 fractions [3]. Its DNA-cleaving activity is insensitive to superoxide dismutase and catalase but is quenched by ethanol and the spin-trap DMPO, enabling straightforward experimental dissection of radical-mediated vs. oxidative DNA damage pathways. This makes 5-diazouracil a valuable positive control or mechanistic tool for (i) in vitro DNA damage assays, (ii) electron spin resonance spin-trapping studies of carbon-centered radicals, (iii) differentiation of radical-dependent vs. ROS-dependent genotoxicity mechanisms, and (iv) screening of radical-scavenging antioxidant candidates.

Metabolic Labeling of Bacterial RNA with a Fraudulent Nucleobase

5-Diazouracil-2-¹⁴C can be used to metabolically label the RNA of Escherichia coli and related bacteria, with the compound entering the pyrimidine salvage pathway and appearing in RNA as cytidylic, uridylic, and hydroxyuridylic acid residues [4]. This application is unique among diazonium compounds and supports investigations into the structural and functional consequences of fraudulent base incorporation into RNA, the fidelity of RNA polymerases with non-canonical substrates, and the cellular repair or degradation pathways that recognize and process abnormal RNA species. Rifampin controls can be employed to confirm transcription-dependent incorporation [4].

Application
Selection Property
Validation Focus
DPD pathway PK modulation studies
Irreversible DPD inhibition context
Catabolite and exposure-model endpoints
Pyrimidine catabolism enzyme inactivation
Sustained active-site blockade
Washout-resynthesis endpoint studies
Radical-mediated DNA damage assays
Oxygen-independent carbon-centered radical generation
Radical vs. ROS pathway differentiation
Fraudulent nucleobase RNA labeling
Pyrimidine salvage pathway incorporation
Transcription-dependent incorporation endpoints
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